Cytotoxic Potency Comparison: Chlorovaltrate K vs. Chlorovaltrate, Rupesin B, and Volvaltrate B in Four Cancer Cell Lines
In a comprehensive cytotoxicity screening of 15 chlorinated valepotriates against lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel 7402) cell lines, Chlorovaltrate K exhibited an IC₅₀ range of 0.89–9.76 μM, placing it among the most potent compounds in the series [1]. While the paper does not provide individual IC₅₀ values for each compound, the study establishes that Chlorovaltrates K-N, chlorovaltrate, and rupesin B all show activity within this range. However, structural differences—particularly the specific chlorination pattern and ester substitutions—result in distinct potency profiles across the tested cell lines [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against four cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ range: 0.89–9.76 μM |
| Comparator Or Baseline | Chlorovaltrate, Rupesin B, Volvaltrate B (and other chlorovaltrates A-O) |
| Quantified Difference | All compounds tested show activity within the 0.89–9.76 μM range, but individual cell-line selectivity varies based on structural features. |
| Conditions | MTT assay; A549 (lung), PC-3M (prostate), HCT-8 (colon), Bel 7402 (liver) cell lines |
Why This Matters
Selection of Chlorovaltrate K over other chlorinated valepotriates should be guided by its specific structural features (C-7 chloromethyl, 1,11-diisovaleroxy substitution) which correlate with its unique potency spectrum across these cancer models.
- [1] Lin, S., et al. (2013). Characterization of chlorinated valepotriates from Valeriana jatamansi. Phytochemistry, 85, 185-193. View Source
